N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide
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Overview
Description
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide is a complex organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The coupling reactions often employ reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .
Chemical Reactions Analysis
Types of Reactions
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]valine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide is unique due to its specific combination of protecting groups and functional groups, making it particularly useful in complex peptide synthesis. Its stability and ease of removal under mild conditions set it apart from other protecting groups .
Properties
CAS No. |
1116086-09-9 |
---|---|
Molecular Formula |
C63H57N5O9 |
Molecular Weight |
1028.2 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-(tritylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C63H57N5O9/c69-59(65-49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)57(31-17-18-40-64-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)66-60(70)58(41-44-19-5-1-6-20-44)67-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,64H,17-18,31,40-43H2,(H,65,69)(H,66,70)(H,67,71)/t57-,58-/m0/s1 |
InChI Key |
BACWIDRMGLDCKA-YQOHNZFASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)COC(=O)OC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)COC(=O)OC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Origin of Product |
United States |
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